molecular formula C13H9ClO B083286 4-Phenylbenzoyl chloride CAS No. 14002-51-8

4-Phenylbenzoyl chloride

Cat. No.: B083286
CAS No.: 14002-51-8
M. Wt: 216.66 g/mol
InChI Key: JPVUWCPKMYXOKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenylbenzoyl chloride is a useful research compound. Its molecular formula is C13H9ClO and its molecular weight is 216.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

4-Biphenylcarbonyl chloride, also known as 4-Phenylbenzoyl chloride, is primarily used as a building block in organic synthesis . The specific targets of this compound depend on the context of its use in the synthesis of various organic compounds.

Mode of Action

As an acyl chloride, 4-Biphenylcarbonyl chloride is highly reactive. It readily undergoes nucleophilic acyl substitution reactions with various nucleophiles, forming a variety of products . The exact mode of action will depend on the specific reaction conditions and the nucleophile involved.

Biochemical Pathways

It has been used in the synthesis of various organic compounds, including a novel thiourea compound and a 5-cf3-oxazole analog .

Result of Action

The result of 4-Biphenylcarbonyl chloride’s action is the formation of new organic compounds. For example, it has been used in the preparation of a novel thiourea compound and a 5-CF3-oxazole analog .

Biochemical Analysis

Biochemical Properties

It is known that 4-Biphenylcarbonyl chloride has been used in the preparation of a novel thiourea compound, N-(6-methyl pyridin-2-yl-carbamothioyl)biphenyl-4-carboxamide . This suggests that 4-Biphenylcarbonyl chloride may interact with certain enzymes, proteins, and other biomolecules in the process of forming this compound.

Dosage Effects in Animal Models

Animal models are vital tools in preclinical research, allowing scientists to predict outcomes and understand complex biological processes .

Properties

IUPAC Name

4-phenylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVUWCPKMYXOKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5065693
Record name [1,1'-Biphenyl]-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5065693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14002-51-8
Record name [1,1′-Biphenyl]-4-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14002-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenylbenzoyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014002518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,1'-Biphenyl]-4-carbonyl chloride
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [1,1'-Biphenyl]-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5065693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-phenylbenzoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.354
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-PHENYLBENZOYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QS928042D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of biphenyl-4-carboxylic acid (2.1 mmol) in dry CH2Cl2 (5.3 mL) and dry DMF (1 mL), kept at 0° C. under N2, was added oxalyl chloride (0.3 mL, 3.13 mmol). The mixture was reacted 20 min at 0° C. and 2 h at room temperature, then concentrated to give crude biphenyl-4-carbonyl chloride as a light-yellow solid. An amount of his sample (2 mmol) were dissolved in dry THF (20 mL) and the resulting solution added dropwise, at 0° C., to a suspension obtained by mixing 3 (1.3 mmol), Et3N (1.143 mL, 8.2 mmol) and dry THF (3 mL) at 0° C. under N2. The ensuing mixture was reacted at 0° C. for 30 min and at room temperature for 3 h, then evaporated. Purification by flash-chromatography (cyclohexane/EtOAc 1:1) and recrystallization gave pure URB894 as an ivory coloured solid. Yield 46%. Mp 218-220° C. (acetone/petroleum ether; sealed capillary tube; decomposition of the sample with changing of colour and shrinking of the mass was noted starting from 146° C.); [α]D20=−20° (c 0.55, CH3CN). MS (EI): m/z 267 (M+), 222, 181, 167 (100). IR (Nujol) 3270, 1827, 1641, 1540 cm−1; 1H NMR (d6-acetone) δ 4.53-4.65 (m, 2H), 4.50-4.59 (m, 1H), 7.38-7.55 (m, 3H), 7.70-7.84 (m, 4H), 8.00-8.07 (m, 2H), 8.68 (br d, 1H, J=7 Hz) ppm. 13C NMR (d6-acetone): δ 58.8, 65.1, 126.9, 127.0, 128.0, 128.1, 129.0, 131.9, 139.7, 144.4, 166.4, 169.2 ppm.
Quantity
2.1 mmol
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
5.3 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

10 ml of thionyl chloride as added to 1.05 g (5.3 mmol) of 4-phenylbenzoic acid, and they were heated under reflux for 3 hours. The solvent was evaporated to obtain the crude product.
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Heated at reflux for 2 hrs., a solution of 25 g (0.13 mole) of 4-biphenylcarboxylic acid, in 125 ml of thionyl chloride. Distilled to remove the excess thionyl chloride, then added 150 ml of AR toluene. Evaporated in vacuo to give a brown solid, 27 g, m.p. softens 107°, some melts 109°-112°, darkens 370°, melts >400°.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

(1,1′-biphenyl)-4-carboxylic acid (20 g, 100.9 mmol) was refluxed for one night in 100 ml of SOCl2 in the presence of a few drops of DMF. Thionyl chloride was removed at ordinary pressure and the residue was triturated in Et2O and filtered. Yield 100% of (1,1′-biphenyl)-4-carbonyl chloride (21.9 g), white crystalline solid. m.p. 116-119° C. 1H-NMR(CHCl3) 7.41-7.73 (7H, m), 8.18 (2H, d, J=8.3 Hz). 13C-NMR(CHCl3) 128.0, 128.1, 129.5, 129.7, 132.4, 132.6, 139.6, 148.7, 168.6
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenylbenzoyl chloride
Reactant of Route 2
Reactant of Route 2
4-Phenylbenzoyl chloride
Reactant of Route 3
Reactant of Route 3
4-Phenylbenzoyl chloride
Reactant of Route 4
Reactant of Route 4
4-Phenylbenzoyl chloride
Reactant of Route 5
Reactant of Route 5
4-Phenylbenzoyl chloride
Reactant of Route 6
Reactant of Route 6
4-Phenylbenzoyl chloride
Customer
Q & A

Q1: What is the specific role of 4-biphenylcarbonyl chloride in the synthesis of 2′,3′-dideoxycytidine?

A1: In this specific synthesis [], 4-biphenylcarbonyl chloride functions as a protecting group for the hydroxyl groups on the ribose sugar. The reaction of 2-deoxy-D-ribose methyl glycofuranoside with 4-biphenylcarbonyl chloride yields two separable isomers, signifying its attachment to different hydroxyl groups. This protection is crucial for the subsequent deoxygenation step, which selectively targets the desired hydroxyl groups to ultimately form the 2',3'-dideoxyribose moiety required for the final product.

Q2: Why is the formation of two isomers (compounds 3 and 4 in the paper) significant for the synthesis?

A2: The reaction of 4-biphenylcarbonyl chloride with the ribose derivative results in the formation of two isomers, indicating that the reagent can react with different hydroxyl groups on the sugar molecule []. These isomers are separable, allowing for the isolation and further reaction of the desired isomer. This selectivity is important for controlling the stereochemistry of the final product, as only one isomer will ultimately lead to the desired 2′,3′-dideoxycytidine structure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.